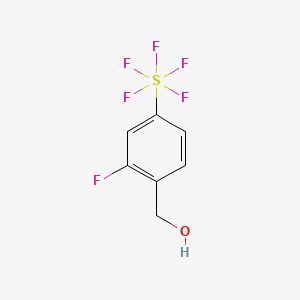

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol

Overview

Description

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol is a chemical compound with the molecular formula C7H6F6OS. It is known for its unique structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzyl alcohol moiety. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzyl alcohol backbone. One common method involves the reaction of 2-fluorobenzyl alcohol with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom and pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde or 2-Fluoro-4-(pentafluorosulfur)benzoic acid.

Reduction: Formation of 2-Fluoro-4-(pentafluorosulfur)toluene.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of fluorine chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol depends on its specific application. In chemical reactions, the fluorine and pentafluorosulfur groups can influence the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

4-Fluorobenzyl alcohol: Similar structure but lacks the pentafluorosulfur group.

2,3,4,5,6-Pentafluorobenzyl alcohol: Contains multiple fluorine atoms but lacks the pentafluorosulfur group.

Uniqueness

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol is unique due to the presence of both a fluorine atom and a pentafluorosulfur group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol (CAS Number: 1240257-69-5) is a novel compound characterized by its unique molecular structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzyl alcohol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H6F6OS

- Molar Mass : 252.17 g/mol

- pKa : 13.53 ± 0.10 (predicted)

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The presence of fluorine and pentafluorosulfur groups may enhance the compound’s binding affinity and specificity towards these targets, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activities.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| MA-1156 | 16 µM | 16 µM |

| MA-1115 | 32 µM | 32 µM |

| MA-1116 | 64 µM | 128 µM |

The table above illustrates the effectiveness of related compounds against Staphylococcus aureus, providing a benchmark for assessing the potential antimicrobial efficacy of this compound .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of fluorinated compounds on cell viability. The results indicated varying degrees of cytotoxic effects on different cell lines, which could be attributed to the structural characteristics of the compounds involved.

Case Studies

A notable case study involved the assessment of related benzyl alcohol derivatives in vivo, where their metabolic pathways and toxicological profiles were evaluated. These studies highlighted that while benzyl alcohol itself can exhibit toxicity, derivatives with fluorinated groups may alter metabolic rates and reduce toxicity through enhanced biocompatibility .

Research Findings

Recent studies have explored the synthesis and biological evaluation of fluorinated benzyl alcohols. For instance, investigations into the interactions between these compounds and specific enzymes have revealed that the introduction of fluorine enhances inhibitory effects against certain targets, which could be pivotal for drug development .

Properties

IUPAC Name |

[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIOTESUJQFJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.